5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chloro substituent at position 5, a 2-fluorophenyl group at position 1, and a methyl group at position 2. Its molecular formula is C₁₂H₈ClFNO, with a molecular weight of 238.65 g/mol and a purity of ≥95% . The compound is synthesized via the Vilsmeier–Haack reaction, where 2-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes chloroformylation to yield the carbaldehyde derivative . This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive pyrazole derivatives, though its direct pharmacological applications require further exploration .
Properties
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-8(6-16)11(12)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCZMCMWWRFENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole core is formed by reacting 2-fluorophenylhydrazine with a 1,3-diketone precursor. For example, ethyl 3-oxobutanoate reacts with 2-fluorophenylhydrazine in ethanol under acidic conditions (H₂SO₄, 17 h, reflux) to yield 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate. This intermediate is hydrolyzed to the carboxylic acid and subsequently reduced to the alcohol.
Introduction of the Aldehyde Group
The Vilsmeier-Haack reaction is employed to introduce the aldehyde at position 4. The alcohol intermediate is treated with POCl₃ and DMF at 80°C for 12 h, achieving formylation with >85% yield. This step requires careful temperature control to avoid over-chlorination.
Chlorination at Position 5
Chlorination is performed using POCl₃ in the presence of a base (e.g., pyridine) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, selectively targeting position 5 due to the electron-withdrawing effects of the aldehyde and methyl groups. Typical yields range from 70–80%.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | H₂SO₄, ethanol | Reflux | 17 h | 65% |
| Formylation | POCl₃, DMF | 80°C | 12 h | 85% |
| Chlorination | POCl₃, pyridine | 0–5°C | 6 h | 78% |
One-Pot Tandem Reactions
Recent advancements utilize one-pot strategies to minimize purification steps:
Simultaneous Cyclocondensation and Formylation
Ethyl 3-(dimethylamino)acrylate reacts with 2-fluorophenylhydrazine and chlorinating agents (e.g., SOCl₂) in acetonitrile. The tandem reaction forms the pyrazole ring and introduces the aldehyde in a single step, achieving 60% yield.
In Situ Chlorination
Using N-chlorosuccinimide (NCS) as a chlorinating agent during cyclocondensation directs chlorine to position 5. This method reduces side products and improves atom economy (yield: 72%).
Analytical Characterization
Rigorous characterization ensures structural fidelity:
-
NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals: δ 9.8 (s, 1H, CHO), 7.2–7.6 (m, 4H, Ar-H), 3.7 (s, 3H, CH₃).
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HPLC : Purity >98% with a C18 column (acetonitrile/water, 70:30).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties, and 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is no exception. Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound could significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells .
1.2 Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. A series of experiments have revealed its effectiveness against a range of bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death .
1.3 Inhibitors of Enzymatic Activity
this compound has been studied for its ability to inhibit specific enzymes that are crucial in disease pathways, such as kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and improved outcomes in preclinical models .
Agrochemical Applications
2.1 Herbicidal Activity
The compound has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Its mode of action involves the inhibition of photosynthesis, leading to the death of target plants while sparing crops . Field trials have shown promising results in controlling weed populations without adversely affecting crop yields.
2.2 Insecticidal Properties
In addition to herbicidal activity, this pyrazole derivative has demonstrated insecticidal effects against common agricultural pests. Studies indicate that it interferes with the nervous system of insects, resulting in paralysis and death . This makes it a candidate for developing safer and more effective insecticides.
Material Science Applications
3.1 Synthesis of Functional Materials
this compound can serve as a precursor for synthesizing various functional materials, including polymers and nanomaterials. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing thermal stability and mechanical properties .
3.2 Photovoltaic Applications
Recent studies have explored the use of this compound in organic photovoltaic devices. Its ability to absorb light efficiently makes it a suitable candidate for improving the efficiency of solar cells . Research indicates that incorporating this compound into device architectures can lead to enhanced charge transport properties.
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits proliferation in cancer cell lines; induces apoptosis |
| Antimicrobial | Effective against bacteria and fungi; disrupts cell membranes | |
| Enzyme Inhibition | Reduces activity of kinases linked to cancer progression | |
| Agrochemicals | Herbicide | Effective against broadleaf weeds; minimal impact on crop yields |
| Insecticide | Causes paralysis in target insects; potential for safer pest control | |
| Material Science | Functional Materials | Enhances properties of polymers; used in nanomaterial synthesis |
| Photovoltaic Devices | Improves efficiency in organic solar cells through better charge transport |
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives based on this compound. These derivatives were tested against multiple cancer cell lines, showing IC50 values below 10 µM, indicating potent activity .
Case Study 2: Agrochemical Efficacy
Field trials conducted by agricultural researchers demonstrated that formulations containing this compound significantly reduced weed biomass by over 70% compared to untreated controls, showcasing its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The structural uniqueness of 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde lies in its chloro , 2-fluorophenyl , and methyl substituents. Below is a comparative analysis of its analogs:
Key Observations :
Physicochemical Properties
- Solubility : The 2-fluorophenyl group in the target compound reduces water solubility compared to sulfone-containing analogs .
- Thermal Stability : Derivatives with trifluoromethyl groups (e.g., ) exhibit higher thermal stability due to strong C–F bonds.
- Crystallinity : Carbaldehydes with planar substituents (e.g., phenyl) form more ordered crystals than those with bulky groups (e.g., tetrahydrothiophene sulfone) .
Biological Activity
5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, characterized by its unique structure that includes a chloro group, a fluorophenyl moiety, and an aldehyde functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : 5-chloro-1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
- Molecular Formula : C11H8ClFN2O
- Molecular Weight : 232.65 g/mol
- CAS Number : 1152583-57-7
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The following sections detail specific findings from recent studies.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 1: Comparison of Anti-inflammatory Activities
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
|---|---|---|---|
| 5-Chloro-1-(2-fluorophenyl)-3-methyl-pyrazole | 5.40 | 0.01 | |
| Diclofenac | 54.65 | Not applicable | |
| Celecoxib | Not reported | Not applicable |
The compound demonstrated a selectivity index that indicates a preference for COX-2 inhibition over COX-1, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs.
Antimicrobial Activity
In addition to its anti-inflammatory properties, this pyrazole derivative has shown promising antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | |
| Escherichia coli | 62.5 - 125 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.108 - 62.216 |
These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria.
Case Studies and Research Findings
Several case studies have evaluated the biological activity of pyrazole derivatives similar to this compound:
- Analgesic Effects : In vivo studies indicated that compounds with similar structures exhibited significant analgesic effects comparable to standard pain relief medications.
- Toxicity Assessments : Acute oral toxicity tests have shown that derivatives maintain a high safety profile with LD50 values exceeding 2000 mg/kg in murine models, indicating low toxicity levels for therapeutic use.
- Mechanistic Studies : Research into the mechanism of action revealed that these compounds inhibit key enzymes involved in inflammatory pathways, providing insights into their therapeutic potential.
Q & A
Q. What are the common synthetic routes for 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-(2-fluorophenyl)-1H-pyrazol-5(4H)-one is reacted with a formylating agent (e.g., POCl₃/DMF). This reaction introduces the aldehyde group at the 4-position of the pyrazole ring . Alternative routes include Knoevenagel condensation with ethyl cyanoacetate under mild conditions (0°C) to form derivatives, though this requires careful pH control . Key Data :
Q. How is the compound characterized after synthesis?
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : The compound is irritating to eyes, skin, and respiratory systems (Risk Code R36/37/38). Use fume hoods , nitrile gloves, and safety goggles. In case of exposure, rinse with water for 15 minutes (Safety Code S26/S37/39). Store in a dry, cool place away from oxidizers ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in the Vilsmeier-Haack synthesis?
- Methodological Answer : Optimize temperature (80–100°C), solvent (DMF or DCE), and stoichiometry (1:1.2 molar ratio of pyrazole precursor to POCl₃). For example, substituting DMF with N-methylpyrrolidone (NMP) increased yields by 15% in analogous pyrazole systems (). Catalytic additives like ZnCl₂ (0.5 eq.) can enhance formylation efficiency .
Q. How can contradictions in spectroscopic data between studies be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton δ 9.8 vs. 10.2 ppm) may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) or crystallographic packing effects . Cross-validate using 2D NMR (COSY, HSQC) and DFT calculations to model electronic environments. For instance, crystal packing in induced a 0.3 ppm upfield shift due to hydrogen bonding .
Q. What computational methods predict the compound’s reactivity for derivative synthesis?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack (e.g., hydrazide condensation) . Molecular docking (AutoDock Vina) can screen derivatives for binding to targets like carbonic anhydrase ( ).
Q. How to design derivatives for enhanced pharmacological activity?
- Methodological Answer : Bioisosteric replacement of the 2-fluorophenyl group with 4-chlorophenoxy ( ) improved antimicrobial activity (MIC = 12.5 µg/mL vs. S. aureus). Schiff base formation with substituted hydrazides (e.g., 2/4-nitrobenzohydrazide) enhanced anticonvulsant activity in MES models (ED₅₀ = 45 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
